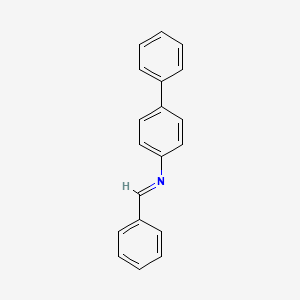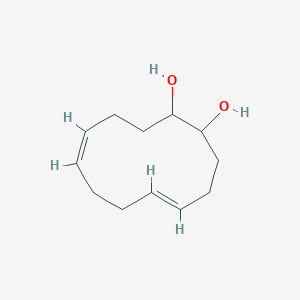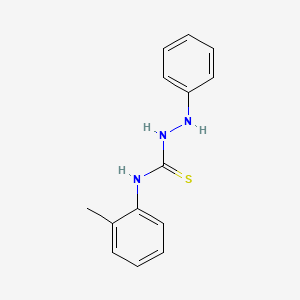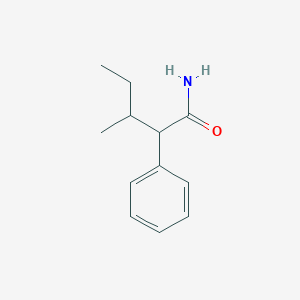![molecular formula C27H18N6O3 B11962358 (2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, cyano groups, and nitro-substituted aromatic compounds. The reaction conditions may involve:
Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization reactions.
Substitution Reactions: Introduction of the benzyl and cyano groups via nucleophilic substitution.
Acrylamide Formation: Final step involving the formation of the acrylamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: The benzyl and cyano groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is studied for its potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoxalines and acrylamide derivatives. Examples are:
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Acrylamide Derivatives: Compounds with the acrylamide moiety but different aromatic or heterocyclic groups.
Uniqueness
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H18N6O3 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C27H18N6O3/c28-16-21-25-27(30-23-12-5-4-11-22(23)29-25)32(17-19-7-2-1-3-8-19)26(21)31-24(34)14-13-18-9-6-10-20(15-18)33(35)36/h1-15H,17H2,(H,31,34)/b14-13+ |
InChI Key |
KLGUWAYEGFKLQT-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)




![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)




